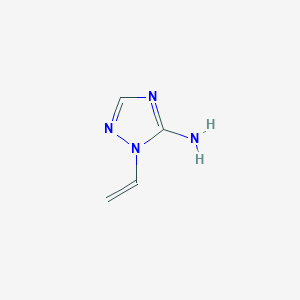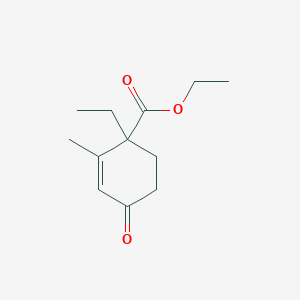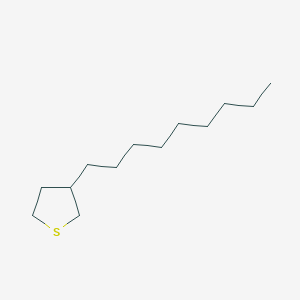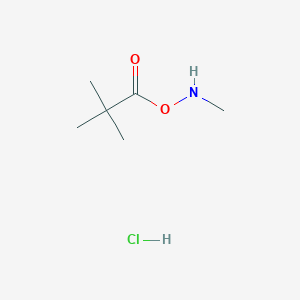
5-Butyl-4-(phenylsulfanyl)furan-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-4-(phenylsulfanyl)furan-2(5H)-one is an organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, has a unique structure that combines a butyl group, a phenylsulfanyl group, and a furanone ring, making it an interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-4-(phenylsulfanyl)furan-2(5H)-one typically involves the reaction of a furanone derivative with a phenylsulfanyl reagent under specific conditions. One common method is the use of a Friedel-Crafts acylation reaction, where the furanone is acylated with a butyl group in the presence of a Lewis acid catalyst such as aluminum chloride. The phenylsulfanyl group is then introduced through a nucleophilic substitution reaction using a phenylsulfanyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-throughput screening and automated synthesis platforms can also aid in the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Butyl-4-(phenylsulfanyl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The furanone ring can be reduced to a dihydrofuranone using reducing agents like sodium borohydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dihydrofuranones.
Substitution: Formation of various alkyl or aryl substituted furanones.
Aplicaciones Científicas De Investigación
5-Butyl-4-(phenylsulfanyl)furan-2(5H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Butyl-4-(phenylsulfanyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The furanone ring can also interact with DNA and other biomolecules, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylsulfanyl-2(5H)-furanone: Lacks the butyl group, making it less hydrophobic.
5-Butyl-2(5H)-furanone: Lacks the phenylsulfanyl group, reducing its potential biological activity.
5-Butyl-4-(methylsulfanyl)furan-2(5H)-one: Contains a methylsulfanyl group instead of a phenylsulfanyl group, which may alter its reactivity and biological properties.
Uniqueness
5-Butyl-4-(phenylsulfanyl)furan-2(5H)-one is unique due to the combination of its butyl and phenylsulfanyl groups, which confer distinct chemical and biological properties
Propiedades
| 117621-21-3 | |
Fórmula molecular |
C14H16O2S |
Peso molecular |
248.34 g/mol |
Nombre IUPAC |
2-butyl-3-phenylsulfanyl-2H-furan-5-one |
InChI |
InChI=1S/C14H16O2S/c1-2-3-9-12-13(10-14(15)16-12)17-11-7-5-4-6-8-11/h4-8,10,12H,2-3,9H2,1H3 |
Clave InChI |
ZYGGAUCLRBDIAV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1C(=CC(=O)O1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(5-Amino-4-hydroxy-2-nitrophenyl)sulfanyl]propanoic acid](/img/no-structure.png)
![1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B14299523.png)





![Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy-](/img/structure/B14299588.png)


![Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14299601.png)
